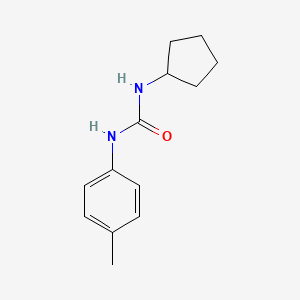
1-Cyclopentyl-3-(4-methylphenyl)urea
Overview
Description
1-Cyclopentyl-3-(4-methylphenyl)urea is an organic compound with the molecular formula C13H18N2O. It belongs to the class of urea derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by a cyclopentyl group attached to the nitrogen atom of the urea moiety and a 4-methylphenyl group attached to the other nitrogen atom.
Preparation Methods
The synthesis of 1-Cyclopentyl-3-(4-methylphenyl)urea typically involves the reaction of cyclopentylamine with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopentylamine+4-Methylphenyl isocyanate→this compound
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of solvents, catalysts, and temperature control, to enhance yield and purity.
Chemical Reactions Analysis
1-Cyclopentyl-3-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen atoms, leading to the formation of substituted urea derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as alkyl halides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
1-Cyclopentyl-3-(4-methylphenyl)urea can be compared with other urea derivatives, such as:
These compounds share similar structural features but differ in the substituents attached to the urea moiety. The uniqueness of this compound lies in its specific cyclopentyl and 4-methylphenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopentyl-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-6-8-12(9-7-10)15-13(16)14-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPWGUMLFKFLOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-(4-ethoxybenzyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4607051.png)
![(E)-1-(5-bromothiophen-2-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B4607056.png)
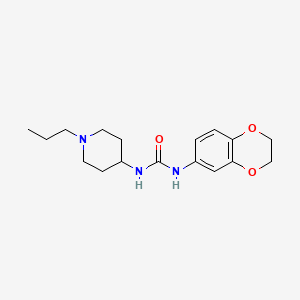
![3,5-DIETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4607073.png)
![8-({5-[(3,4-dichlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methoxy)quinoline](/img/structure/B4607079.png)
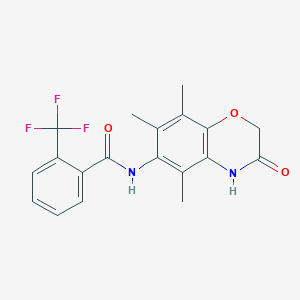
![2-chloro-N-(2-methoxy-4-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)benzamide](/img/structure/B4607098.png)
![3-[4-(ethylsulfamoyl)phenyl]-N-propylpropanamide](/img/structure/B4607099.png)
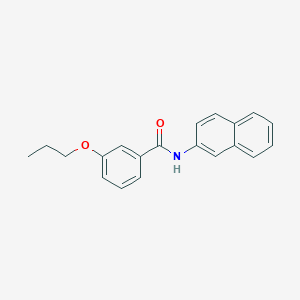

![5-Methoxy-2-[3-methyl-4-(1-phenylpyrazol-4-yl)oxy-1,2-oxazol-5-yl]phenol](/img/structure/B4607112.png)
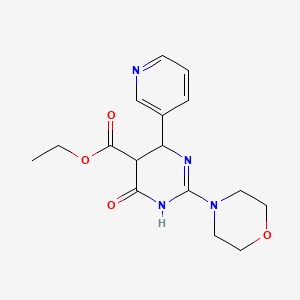
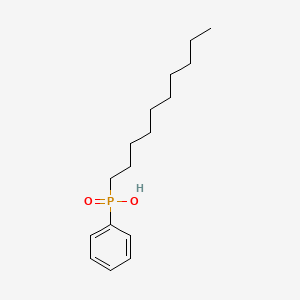
![3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA](/img/structure/B4607130.png)
